Vat yellow 4
Overview
Description
Vat yellow 4, also known as dibenzo(b,def)chrysene-7,14-dione, is a vat dye belonging to the dibenzopyrenquinone class. Vat dyes are a group of dyes that are insoluble in water and must be reduced to a soluble form before application. C.I. This compound is known for its excellent lightfastness and washfastness properties, making it a popular choice for dyeing textiles, especially cotton and rayon .
Preparation Methods
Vat yellow 4 is synthesized from 1,5-dibenzoylnaphthalene, which is prepared by the Friedel-Crafts acylation (benzoylation) of naphthalene. The synthetic route involves the following steps :
Friedel-Crafts Acylation: Naphthalene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1,5-dibenzoylnaphthalene.
Cyclization: The 1,5-dibenzoylnaphthalene undergoes cyclization to form the dibenzopyrenquinone structure.
Oxidation: The final step involves the oxidation of the intermediate to produce this compound.
Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The dye is typically produced in a paste form for easier handling and application .
Chemical Reactions Analysis
Vat yellow 4 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in an alkaline solution of sodium hydrosulfite. This reduction is essential for its application to textiles.
Oxidation: After application, the leuco form is oxidized by exposure to air, restoring the dye to its original insoluble form and fixing it onto the fiber.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, under specific conditions.
Common reagents used in these reactions include sodium hydrosulfite for reduction and atmospheric oxygen for oxidation. The major products formed from these reactions are the leuco form of the dye and the original dye structure after oxidation .
Scientific Research Applications
Vat yellow 4 has several scientific research applications:
Textile Industry: It is widely used for dyeing cotton, rayon, and other cellulosic fibers due to its excellent fastness properties.
Environmental Studies: Research has been conducted on the adsorption of C.I.
Analytical Chemistry: The dye is used as a standard in various analytical techniques to study its chemical properties and behavior under different conditions.
Mechanism of Action
The mechanism of action of Vat yellow 4 involves its reduction to a soluble leuco form, which can penetrate the textile fibers. Upon oxidation, the dye reverts to its original insoluble form, becoming firmly fixed to the fibers. The molecular targets are the hydroxyl groups in the cellulose fibers, and the pathways involved include reduction and oxidation reactions .
Comparison with Similar Compounds
Vat yellow 4 is compared with other vat dyes such as C.I. Vat Yellow 1 and C.I. Vat Blue 4. These dyes share similar properties, such as excellent fastness and the need for reduction before application. C.I. This compound is unique due to its specific chemical structure, which provides a distinct yellow color and specific fastness properties .
Similar compounds include:
- C.I. Vat Yellow 1
- C.I. Vat Blue 4
- C.I. Vat Green 1
These compounds differ in their chemical structures and the shades of color they produce, but they all belong to the vat dye class and share similar application methods and fastness properties .
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaene-8,19-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-11-20-22-16(10-12-19(23)21(15)22)14-6-2-4-8-18(14)24(20)26/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWQZJLUUZHJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=CC=CC=C65)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12O2 | |
Record name | C.I. VAT YELLOW 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16101 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021454 | |
Record name | C.I. Vat Yellow 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat yellow 4 is a viscous orange liquid. Used for coloring of cotton, wool and cellulose acetate., Orange liquid; [CAMEO] | |
Record name | C.I. VAT YELLOW 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16101 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vat Yellow 4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4118 | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash Point > 93 °C | |
Record name | C.I. VAT YELLOW 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16101 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vat Yellow 4 | |
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Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |
Record name | C.I. VAT YELLOW 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16101 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
128-66-5 | |
Record name | C.I. VAT YELLOW 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16101 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo[b,def]chrysene-7,14-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-66-5 | |
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Record name | C.I. Vat Yellow 4 | |
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Record name | Dibenzo[b,def]chrysene-7,14-dione | |
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Record name | C.I. Vat Yellow 4 | |
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Record name | Dibenzo[b,def]chrysene-7,14-dione | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.459 | |
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Record name | VAT YELLOW 4 | |
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Record name | C.I. VAT YELLOW 4 | |
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